molecular formula C18H20N4O4 B2409287 N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923233-43-6

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2409287
CAS No.: 923233-43-6
M. Wt: 356.382
InChI Key: YDSQCXGDEOWVPU-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-21-10-13(17(23)19-9-15(25-2)26-3)16-14(11-21)18(24)22(20-16)12-7-5-4-6-8-12/h4-8,10-11,15H,9H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSQCXGDEOWVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the dimethoxyethyl and carboxamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to affect gene expression. The pathways involved would be determined by the compound’s specific structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include other pyrazolo[4,3-c]pyridine derivatives, such as:

  • Isonicotinamide
  • Pyridine-4-carboxamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 356.38 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular processes such as DNA repair and cell proliferation. This inhibition can enhance the efficacy of other therapeutic agents, particularly in cancer treatment.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have shown that compounds structurally related to N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine derivatives exhibit significant antitumor activity by inducing apoptosis in cancer cells and enhancing the effects of chemotherapeutic agents .
  • PARP Inhibition :
    • The compound is suggested to possess properties similar to poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are known to enhance the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA breaks, leading to increased cell death in tumors .
  • Radiosensitization :
    • N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine has been evaluated for its potential to sensitize tumor cells to radiation therapy. This is achieved by inhibiting DNA repair mechanisms, thereby increasing the effectiveness of radiotherapy .

Case Study 1: Antitumor Efficacy in Murine Models

In a study involving murine xenograft models, compounds similar to N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine were administered alongside standard chemotherapy agents. The results indicated a significant reduction in tumor size compared to controls, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Enhanced Radiosensitivity

In vitro studies demonstrated that treatment with N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine prior to radiation exposure led to a marked increase in DNA damage as measured by γH2AX foci formation. This finding supports the hypothesis that the compound enhances radiosensitivity through effective inhibition of DNA repair pathways .

Data Tables

Biological Activity Mechanism Effect
AntitumorInduces apoptosisSignificant reduction in tumor growth
PARP inhibitionPrevents DNA repairEnhances efficacy of chemotherapeutics
RadiosensitizationInhibits DNA repairIncreases sensitivity to radiation

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[4,3-c]pyridine derivatives like this compound?

The synthesis typically involves cyclization reactions using precursors such as alkyl pyrazolyl acetates. For example, alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can react with nucleophiles (e.g., amines or heterocyclic reagents) followed by thermal cyclization with agents like dimethylformamide dimethyl acetal (DMFDMA) in DMF . Key steps include:

  • Nucleophilic addition to form intermediates.
  • Cyclization under reflux (e.g., 8–10 hours in acetic acid/acetic anhydride) .
  • Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .

Q. How is X-ray crystallography applied to confirm the structure of such compounds?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and verifying molecular geometry. For pyrazolo-pyridine derivatives:

  • Crystals are grown via slow evaporation (e.g., ethyl acetate/ethanol) .
  • Data collection at 296 K with refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) .
  • Key parameters include R factor (e.g., 0.058) and data-to-parameter ratio (e.g., 17.1) .
  • Intermolecular interactions (e.g., C–H···O hydrogen bonds) are mapped to validate packing .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy : Confirms substituent positions (e.g., phenyl, methyl groups) via chemical shifts and coupling constants .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazolo-pyridine cyclization be elucidated?

Mechanistic studies involve:

  • Kinetic analysis of intermediate formation (e.g., monitoring by HPLC) .
  • Isotopic labeling (e.g., deuterated solvents) to track proton transfer during cyclization .
  • Computational modeling (DFT) to map transition states and energy barriers .
    For example, DMFDMA-mediated cyclization proceeds via enolate formation and intramolecular nucleophilic attack .

Q. How do computational methods like DFT aid in understanding structural stability?

  • Geometry optimization calculates bond lengths/angles (e.g., C–C = 1.48 Å, C–N = 1.32 Å) .
  • Conformational analysis predicts puckering in pyrimidine rings (e.g., boat vs. chair conformers) .
  • Electrostatic potential maps identify reactive sites (e.g., electron-deficient carbonyl carbons) .

Q. How should researchers address contradictions in crystallographic data?

Discrepancies in R factors (e.g., 0.054 vs. 0.182) may arise from:

  • Disordered residues (e.g., solvent molecules or flexible substituents) .
  • Data quality (e.g., resolution limits or crystal twinning) .
    Mitigation strategies :
  • Re-refinement using alternative software (e.g., Olex2 vs. SHELX) .
  • Repeating experiments under varied conditions (e.g., lower temperature) .

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